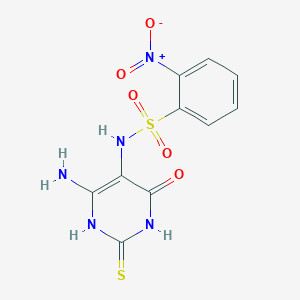![molecular formula C11H18O2S B14370707 5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one CAS No. 91533-75-4](/img/structure/B14370707.png)
5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one is an organic compound with the molecular formula C11H18O2S. It is a cyclic ketone with a hydroxy group and an ethylsulfanyl substituent. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one involves several steps. One common method is the conversion of the acyclic keto group of 5-[2-(ethylsulfanyl)propyl]-3-hydroxy-2-propionylcyclohex-2-en-1-one to the corresponding oxime, followed by O-alkylation of the oxime by an (E)-3-chloroallyl group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the conversion and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of acetyl-CoA carboxylase (EC 6.4.1.2), interfering with the enzyme’s activity and disrupting fatty acid biosynthesis . This inhibition leads to the suppression of growth in target organisms, such as weeds in agricultural settings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clethodim: An oxime O-ether with similar structural features and herbicidal properties.
Sethoxydim: Another herbicide with a similar mechanism of action, targeting acetyl-CoA carboxylase.
Feproxydim: A cyclohexanedione oxime herbicide with comparable applications.
Uniqueness
5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and ethylsulfanyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
91533-75-4 |
|---|---|
Molekularformel |
C11H18O2S |
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O2S/c1-3-14-8(2)4-9-5-10(12)7-11(13)6-9/h7-9,12H,3-6H2,1-2H3 |
InChI-Schlüssel |
AXCBYVDKXMPTIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C)CC1CC(=CC(=O)C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B14370624.png)
![N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)

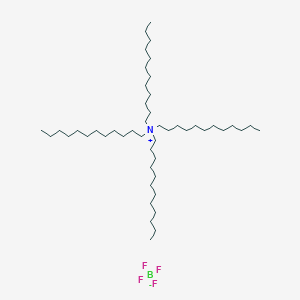
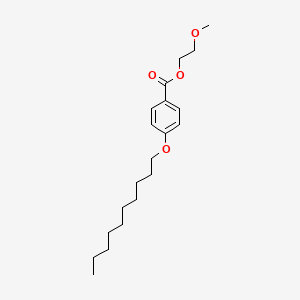
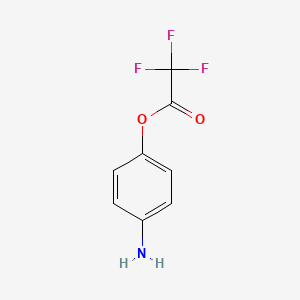
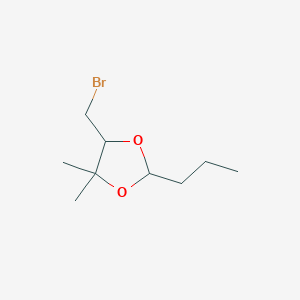
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B14370681.png)

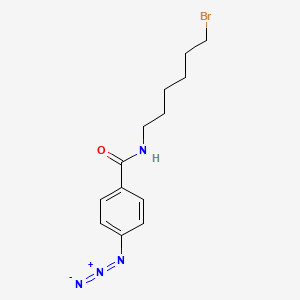
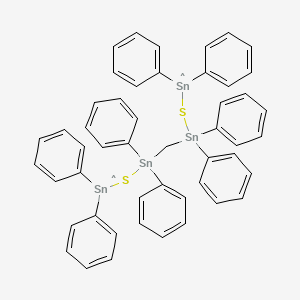
![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
